REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=O.Cl.[NH2:14]O.C([O-])(=O)C.[Na+]>C(O)C.[Zn]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][NH2:14] |f:1.2,3.4|
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Name
|
|
Quantity
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0.69 g
|
Type
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reactant
|
Smiles
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ClC=1C=C2C(=CNC2=CC1)C=O
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Name
|
|
Quantity
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0.366 g
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Type
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reactant
|
Smiles
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Cl.NO
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Name
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|
Quantity
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0.463 g
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Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1.48 g
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Type
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catalyst
|
Smiles
|
[Zn]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux for 3.5 h
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Duration
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3.5 h
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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the residue was partitioned between ethyl acetate and brine
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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DISSOLUTION
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Details
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the resulting residue (crude oxime) was dissolved in glacial acetic acid (30 mL)
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Type
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FILTRATION
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Details
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The suspension was filtered through Celite
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Type
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WASH
|
Details
|
the cake was washed with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
the organic solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
An aqueous solution of sodium carbonate was added to the residue
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Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C2C(=CNC2=CC1)CN
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |